molecular formula C19H18ClNO B12831746 N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride

N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride

Cat. No.: B12831746
M. Wt: 311.8 g/mol
InChI Key: JFJHNMVNRRNOFC-UHFFFAOYSA-N
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Description

N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride is a chemical compound that belongs to the class of dibenzo[b,f]oxepine derivatives. These compounds are characterized by a seven-membered oxepine ring fused with two benzene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride typically involves the reaction of dibenzo[b,f]oxepin-10-ylmethyl chloride with N-methylprop-2-yn-1-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of a microwave reactor to carry out the reaction under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as a microtubule inhibitor, disrupting the normal function of microtubules in cells .

Comparison with Similar Compounds

Similar Compounds

  • Dibenzo[b,f]oxepin-10-ylmethyl chloride
  • N-methylprop-2-yn-1-amine
  • Dibenzo[b,f]oxepin derivatives

Uniqueness

N-(Dibenzo[b,f]oxepin-10-ylmethyl)-N-methylprop-2-yn-1-amine hydrochloride stands out due to its unique combination of the dibenzo[b,f]oxepin scaffold with a prop-2-yn-1-amine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H18ClNO

Molecular Weight

311.8 g/mol

IUPAC Name

N-(benzo[b][1]benzoxepin-5-ylmethyl)-N-methylprop-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C19H17NO.ClH/c1-3-12-20(2)14-16-13-15-8-4-6-10-18(15)21-19-11-7-5-9-17(16)19;/h1,4-11,13H,12,14H2,2H3;1H

InChI Key

JFJHNMVNRRNOFC-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)CC1=CC2=CC=CC=C2OC3=CC=CC=C31.Cl

Origin of Product

United States

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